molecular formula C18H21N3O5 B14765441 Pomalidomide-5'-C5-OH

Pomalidomide-5'-C5-OH

Cat. No.: B14765441
M. Wt: 359.4 g/mol
InChI Key: QMTJMIBWOKHLBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-5’-C5-OH involves multiple steps, starting from nitro phthalic acid and 3-amino piperidine-2,6-dione . The reaction typically involves the use of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position . Continuous flow synthesis methods have also been developed to improve the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production of pomalidomide-5’-C5-OH follows similar synthetic routes but is optimized for large-scale production. The process involves stringent purification steps to achieve a purity greater than 99%, making it feasible for commercial use .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-5’-C5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for research purposes.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentylamino)isoindole-1,3-dione

InChI

InChI=1S/C18H21N3O5/c22-9-3-1-2-8-19-11-4-5-12-13(10-11)18(26)21(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19,22H,1-3,6-9H2,(H,20,23,24)

InChI Key

QMTJMIBWOKHLBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCO

Origin of Product

United States

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